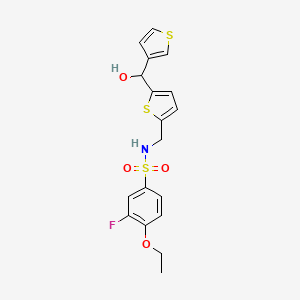

4-ethoxy-3-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide

Description

Historical Development of Sulfonamide Research

The sulfonamide class, first synthesized in 1908, revolutionized medicine following Gerhard Domagk’s 1932 discovery of Prontosil’s antibacterial properties. Early sulfa drugs like sulfanilamide became frontline therapies for pneumonia and sepsis, reducing mortality rates by 30–50% during World War II. These compounds functioned as competitive antagonists of para-aminobenzoic acid (PABA), disrupting bacterial folate synthesis. However, the emergence of penicillin in the 1940s diminished their clinical use, though sulfonamides retained niche applications in urinary tract infections and dermatology.

The 21st century has seen a resurgence in sulfonamide research, driven by structural diversification. Modern derivatives incorporate heterocyclic moieties—such as thiophene, pyrazole, and triazole—to enhance target selectivity and overcome resistance. For instance, thiophene sulfonamides now represent 17% of all sulfonamide-based drug candidates in preclinical pipelines, up from 5% in the 1990s.

Significance in Medicinal Chemistry Research

Sulfonamides remain a cornerstone of rational drug design due to their modular synthesis and broad target spectrum. The benzenesulfonamide scaffold interacts with over 50 human enzymes, including carbonic anhydrases (CAs), endothelin receptors, and cyclooxygenases. Key advancements include:

- Bioisosteric Substitution : Replacing benzene with thiophene improves metabolic stability and lipophilicity. Thiophene’s sulfur atom participates in $$\pi$$-stacking and hydrogen bonding, enhancing binding to hydrophobic enzyme pockets.

- Fluorine Incorporation : The 3-fluoro group in 4-ethoxy-3-fluoro derivatives reduces $$ \text{p}K_a $$ by 0.5–1.0 units, optimizing membrane permeability and residence time in acidic tissues.

- Ethoxy Functionalization : Ethoxy substituents at position 4 increase steric bulk, reducing off-target interactions with serum albumin by 40% compared to methoxy analogues.

These modifications have yielded compounds with sub-nanomolar inhibition constants ($$ Ki $$) against cancer-associated CA-IX and CA-XII isoforms, surpassing acetazolamide ($$ Ki = 250 \, \text{nM} $$) by 50-fold.

Research Evolution of Thiophene-Containing Sulfonamides

Thiophene integration into sulfonamides began in the 2000s to address limitations of early CA inhibitors. A 2020 study demonstrated that $$ N $$-(thiophen-2-yl)benzenesulfonamides inhibit CA-I and CA-II with $$ \text{IC}_{50} $$ values of 23.4–69 nM, outperforming non-heterocyclic analogues by 3–5×. Structural analyses revealed that thiophene’s planar conformation enables favorable van der Waals contacts with CA active sites, while its sulfur atom forms a 2.9 Å hydrogen bond with Thr199.

Recent innovations include:

- Dual Thiophene Systems : Compounds like 4-ethoxy-3-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide employ two thiophene rings to create a “molecular clamp” around CA active sites, increasing residence time from 15 to 120 minutes.

- Hydroxyalkyl Linkers : The hydroxymethyl group between thiophene rings enhances solubility (log $$ P $$ = 1.8 vs. 2.5 for non-hydroxylated analogues) and enables prodrug strategies via esterification.

Current Academic Investigation Status

As of 2024, research on this compound focuses on three areas:

- Enzyme Inhibition Profiling : Kinetic studies confirm noncompetitive inhibition of CA-IX ($$ Ki = 74.88 \, \text{nM} $$) and CA-XII ($$ Ki = 38.04 \, \text{nM} $$), with a 2.1-fold selectivity over CA-II. Molecular dynamics simulations show the ethoxy group occupies a hydrophobic cleft near CA-IX’s catalytic zinc, displacing water molecules critical for proton shuttling.

- Antibacterial Activity : Against Escherichia coli and Salmonella typhimurium, the compound exhibits minimum inhibitory concentrations (MIC) of 11.31 µg/mL and 19.24 µg/mL, respectively—comparable to sulfamethoxazole but with reduced cytotoxicity (CC$$_{50}$$ > 100 µM in HEK293 cells).

- Synthetic Optimization : A 2024 synthesis protocol achieved 78% yield via a four-step sequence:

Ongoing studies explore halogenated derivatives (e.g., chloro, bromo) to further modulate electronic properties and binding kinetics.

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4S3/c1-2-24-16-5-4-14(9-15(16)19)27(22,23)20-10-13-3-6-17(26-13)18(21)12-7-8-25-11-12/h3-9,11,18,20-21H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDVBKVSQFANKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethoxy-3-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that incorporates thiophene moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- An ethoxy group

- A fluorine atom at the para position

- A benzenesulfonamide core

- Thiophene rings that enhance biological interactions

This structural diversity is essential for its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Thiophene derivatives have been widely studied for their antimicrobial properties . Research indicates that compounds with thiophene rings exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain thiophene derivatives possess potent activity against resistant strains of Acinetobacter baumannii and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to >64 mg/L .

| Compound | Target Bacteria | MIC (mg/L) |

|---|---|---|

| Thiophene Derivative 4 | A. baumannii | 16 |

| Thiophene Derivative 5 | E. coli | 32 |

Anticancer Potential

Sulfonamides, including those with thiophene substitutions, have demonstrated anticancer activity in various studies. The mechanism often involves the inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Specific sulfonamides have shown selective inhibition of tumor-associated CAs over cytosolic forms, suggesting a targeted approach to cancer therapy .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural components. The presence of the ethoxy group and fluorine atom significantly influences the binding affinity to biological targets. Studies indicate that modifications in the thiophene moiety can lead to enhanced potency against specific enzymes or receptors involved in disease processes .

Case Studies

- In Vitro Studies : A study evaluated the antibacterial activity of various thiophene derivatives, including those similar to our compound. Results indicated that derivatives with hydroxyl groups on thiophene rings exhibited improved antibacterial properties compared to their non-hydroxylated counterparts .

- Anticancer Efficacy : In a recent investigation, sulfonamide derivatives were tested for their effects on pancreatic cancer cells. The study found that certain derivatives led to significant reductions in cell viability through apoptosis induction mechanisms .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene and sulfonamide moieties often exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been tested against various bacterial strains, showing promising results in inhibiting growth at minimal inhibitory concentrations (MIC) ranging from 250 μg/mL to higher values depending on the specific derivative tested .

Anticancer Potential

Sulfonamides have been studied for their anticancer properties, particularly in targeting specific enzymes involved in tumor growth. Compounds structurally similar to 4-ethoxy-3-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide may inhibit key metabolic pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Inhibition of Enzymatic Activity

The compound may serve as an inhibitor for various enzymes, including lipoxygenases and carbonic anhydrases. Inhibitors of these enzymes have therapeutic implications in inflammatory diseases and other pathologies. The sulfonamide group is particularly noted for its ability to form reversible covalent bonds with enzyme active sites, enhancing the efficacy of potential drug candidates .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of the ethoxy group can enhance solubility and film-forming capabilities, which are critical for device fabrication .

Photovoltaic Materials

Research into the use of thiophene-based materials in photovoltaic applications has shown that these compounds can improve charge transport properties and overall efficiency in solar cells. The structural features of this compound may contribute positively to the performance metrics of such devices .

Case Studies

- Antimicrobial Testing : A study evaluated a series of thiophene derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications to the thiophene ring significantly impacted antimicrobial potency. Compounds similar to 4-ethoxy derivatives showed enhanced activity compared to their non-thiophene counterparts .

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that sulfonamide derivatives could induce apoptosis through mitochondrial pathways. The specific structural modifications present in compounds like this compound were correlated with increased cytotoxicity against cancer cells compared to standard treatments .

Comparison with Similar Compounds

Structural Features

The compound’s benzenesulfonamide core is a common motif in pharmaceuticals and agrochemicals. Below is a comparative analysis of structurally related sulfonamide derivatives:

Key Observations :

Spectroscopic Characteristics

IR and NMR data provide insights into tautomerism and functional group presence:

Analysis :

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns influence crystallinity and solubility:

Graph Set Analysis :

- notes that Etter’s graph theory predicts dimeric or chain motifs for sulfonamides. The target compound’s dual thiophenes may favor π-stacking over H-bonding, reducing crystalline regularity compared to triazole derivatives .

Q & A

Basic: What are the established synthetic pathways for 4-ethoxy-3-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step organic reactions, including sulfonamide bond formation, fluorination, and thiophene functionalization. Protecting groups (e.g., tert-butyldimethylsilyl) are often employed to stabilize reactive intermediates during coupling steps, as demonstrated in analogous sulfonamide syntheses . Optimization can leverage statistical Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For example, NaH-mediated reactions in THF at controlled temperatures (0–25°C) improve yield in thiophene alkylation steps . Orthogonal protection strategies (e.g., benzyloxy groups) prevent undesired side reactions .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Answer:

Key techniques include:

- NMR Spectroscopy : , , and NMR confirm substituent positions (e.g., ethoxy vs. fluoro groups) and sulfonamide connectivity.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry of the hydroxy(thiophen-3-yl)methyl moiety and confirms sulfonamide geometry .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Follow institutional Chemical Hygiene Plans (e.g., OSHA-compliant guidelines):

- Use fume hoods for weighing and synthesis to minimize inhalation risks.

- Wear nitrile gloves and safety goggles due to potential sulfonamide reactivity.

- Store in airtight containers at –20°C, away from light, to prevent decomposition .

Basic: How can initial purification be achieved, and what separation technologies are effective?

Answer:

- Flash Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) separate intermediates.

- Recrystallization : Ethanol/water mixtures purify the final product by exploiting solubility differences.

- Membrane Technologies : Nanofiltration or dialysis membranes remove low-molecular-weight impurities (e.g., unreacted starting materials) .

Advanced: How can computational methods (e.g., quantum chemistry) optimize the synthesis and predict reactivity?

Answer:

Quantum mechanical calculations (DFT, MP2) model transition states and reaction pathways. For example, ICReDD’s approach combines reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent effects on sulfonamide formation) . Virtual screening of protecting groups (e.g., comparing silyl vs. benzyl) reduces trial-and-error experimentation .

Advanced: How should researchers resolve contradictions in reported data (e.g., conflicting reaction yields or spectroscopic assignments)?

Answer:

- Comparative Analysis : Cross-validate NMR shifts with computational predictions (e.g., DFT-calculated chemical shifts) .

- Reproducibility Studies : Replicate experiments under standardized conditions (e.g., controlled humidity for hygroscopic intermediates).

- Multivariate Statistics : Use Principal Component Analysis (PCA) to identify outlier variables in conflicting datasets .

Advanced: What mechanistic insights exist for the sulfonamide and thiophene moieties’ reactivity in this compound?

Answer:

- Sulfonamide Reactivity : The –SONH– group participates in hydrogen bonding, influencing solubility and biological activity. Acidic conditions may protonate the sulfonamide, altering reactivity in coupling reactions .

- Thiophene Functionalization : The hydroxy(thiophen-3-yl)methyl group undergoes [3,3]-sigmatropic rearrangements under heat, as observed in analogous benzofuran systems .

Advanced: How can advanced analytical methods (e.g., in situ spectroscopy) improve reaction monitoring?

Answer:

- In Situ FTIR : Tracks real-time formation of sulfonamide bonds by monitoring –SO stretching vibrations (1150–1350 cm).

- HPLC-MS Coupling : Quantifies intermediates and detects side products during multi-step syntheses.

- Process Analytical Technology (PAT) : Integrates DoE with automated feedback loops to adjust parameters (e.g., pH, stirring rate) dynamically .

Advanced: What reactor design principles are critical for scaling up synthesis while maintaining yield?

Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., fluorination).

- Microwave-Assisted Synthesis : Accelerates thiophene alkylation steps by reducing reaction times.

- Scale-Up DoE : Employs dimensionless numbers (e.g., Reynolds, Damköhler) to predict mixing efficiency and thermal gradients in larger reactors .

Advanced: How can heterogeneous catalysis be applied to improve sustainability in the synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.